1'-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
CAS No.: 1798537-54-8
Cat. No.: VC4882620
Molecular Formula: C19H19NO4
Molecular Weight: 325.364
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798537-54-8 |
|---|---|
| Molecular Formula | C19H19NO4 |
| Molecular Weight | 325.364 |
| IUPAC Name | 1'-(2,5-dimethylfuran-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
| Standard InChI | InChI=1S/C19H19NO4/c1-12-9-15(13(2)23-12)18(22)20-8-7-19(11-20)10-16(21)14-5-3-4-6-17(14)24-19/h3-6,9H,7-8,10-11H2,1-2H3 |
| Standard InChI Key | NHIBVMSFXWPISA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(O1)C)C(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |
Introduction
Understanding the Compound
The compound 1'-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a spirocyclic molecule that combines several functional groups:
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Furan ring: The presence of a 2,5-dimethyl substituent suggests potential aromaticity and electron-rich characteristics.
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Chroman moiety: This indicates the presence of a bicyclic system with oxygen, which may contribute to bioactivity or stability.
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Pyrrolidinone ring: A lactam structure (cyclic amide) often found in biologically active molecules.
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Spiro linkage: The spiro connection between the chroman and pyrrolidinone rings introduces rigidity and three-dimensionality, which can enhance interactions with biological targets.
Potential Applications
Compounds with similar structures are often explored for their biological activities, including:
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Pharmaceuticals: Spiro compounds are common in drug discovery due to their structural diversity and ability to interact with enzymes or receptors.
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Antioxidant properties: The chroman structure is reminiscent of tocopherols (Vitamin E), suggesting potential antioxidant activity.
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Synthetic intermediates: The functional groups present make this compound a good candidate for further derivatization in organic synthesis.
Research Approach
To investigate this compound further:
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Synthesis:
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Develop or identify synthetic routes for creating the compound using standard organic chemistry techniques.
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Analyze intermediates and final products using NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
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Characterization:
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Determine physical properties such as melting point, solubility, and stability under various conditions.
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Use X-ray crystallography to confirm the spirocyclic structure.
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Biological Testing:
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Screen for potential bioactivities (e.g., antimicrobial, anticancer, anti-inflammatory).
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Perform docking studies to predict interactions with biological targets.
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Computational Studies:
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Use quantum chemical calculations to analyze electronic properties.
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Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) parameters for drug-likeness.
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Data Table Example
| Property | Description/Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | ~287 g/mol |
| Functional Groups | Furan, Chroman, Pyrrolidinone |
| Predicted Biological Activity | Antioxidant, Antimicrobial (hypothetical) |
| Solubility | TBD (likely soluble in organic solvents) |
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